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# Technical Support Center: Refining Survey Instruments for Measuring Digital Health Access

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when refining survey instruments for measuring digital health access.

## Frequently Asked Questions (FAQs)

Q1: What are the most commonly used survey instruments for measuring digital health access and literacy?

A1: Several validated questionnaires are available to measure digital health literacy and access. The most frequently cited instrument is the eHealth Literacy Scale (eHEALS), which assesses an individual's perceived skills in using the internet to find and evaluate health information.[1][2][3] Other notable instruments include the Digital Health Literacy Instrument (DHLI) and the eHealth Literacy Questionnaire (eHLQ).[2][4] More recent instruments like the Mobile-Centered Digital Health Readiness Scale (mDiHERS) and the Digital Health Readiness Questionnaire (DHRQ) have been developed to address the increasing importance of mobile health and to provide shorter, more clinically relevant assessments.[2][5]

Q2: What are the key steps in validating a new or refined survey instrument for digital health access?

A2: The validation process for a survey instrument typically involves several key steps to ensure its reliability and validity.[5][6] These include:



- Content Validity: Experts evaluate the relevance, clarity, and coherence of the survey items. [4][6]
- Construct Validity: This is often assessed through factor analysis (both exploratory and confirmatory) to ensure the survey measures the intended theoretical construct.[2][5][7]
- Reliability: Internal consistency is commonly measured using Cronbach's alpha, while testretest reliability assesses the stability of the instrument over time.[5][6][7]

Q3: What are the major challenges in measuring digital health access?

A3: Researchers face several challenges in accurately measuring digital health access. The rapid evolution of digital technologies can quickly render existing survey instruments outdated. [2] Ensuring equitable access to the survey itself is a concern, as online surveys may exclude digitally disadvantaged populations.[1] Furthermore, low survey response rates can introduce bias and affect the generalizability of the findings.[8][9][10] Other challenges include data privacy and security concerns, and the difficulty in designing instruments that are both comprehensive and concise.[11]

## **Troubleshooting Guides**

Problem: Low Survey Response Rates

Q: My online survey on digital health access is suffering from a very low response rate. What strategies can I implement to increase participation?

A: Low response rates are a common issue in online surveys and can threaten the validity of your results.[8][9][10] Here are several evidence-based strategies to improve your response rates:

- Personalized Invitations: Address potential participants by name in your email invitations to create a more personal touch.[9]
- Reminders: Sending one to three follow-up reminders to non-respondents can significantly boost participation.[8][9]

#### Troubleshooting & Optimization





- Incentives: Offering small incentives, such as gift cards or discounts, can motivate individuals to complete the survey.[8][12]
- Multi-Mode Approach: Combine different survey methods. For instance, follow up an initial email invitation with a mailed questionnaire or a phone call to non-responders.[8][13]
- Optimize Survey Design: Ensure your survey is well-designed, concise, and easy to complete on various devices, including mobile phones.[9][12]
- Clear Communication: Clearly state the purpose of your research and how the data will be used to ensure confidentiality and anonymity.[12]

Problem: Poor Internal Consistency of a Survey Subscale

Q: I've conducted a pilot study, and the Cronbach's alpha for one of the subscales of my digital health access survey is below the acceptable threshold of 0.70. What should I do?

A: A low Cronbach's alpha indicates that the items in your subscale may not be reliably measuring the same underlying construct. Here's a systematic approach to troubleshoot this issue:

- Examine Item-Total Correlations: Analyze the correlation of each item with the total score of the subscale. Items with low correlations may be poor indicators of the construct and could be considered for removal.
- Review Item Wording: Ambiguous or poorly worded questions can lead to inconsistent responses. Review each item for clarity and precision.
- Consider Reverse-Coded Items: If your subscale includes both positively and negatively worded items, ensure that the reverse-coded items have been scored correctly.
- Re-evaluate the Theoretical Construct: It's possible that the items you've grouped together do not represent a single, unidimensional construct. You may need to revisit your theoretical framework and potentially split the subscale into two or more distinct factors.
- Conduct an Exploratory Factor Analysis (EFA): An EFA can help you understand the underlying factor structure of your items and may reveal that some items do not load as



expected.

#### **Data Presentation**

Table 1: Comparison of Selected Digital Health Literacy and Access Survey Instruments



Instrument	Key Domains Measured	Number of Items	Response Scale	Target Population
eHealth Literacy Scale (eHEALS) [1][14]	Perceived skills in finding, evaluating, and applying eHealth information.	8	5-point Likert	General Population, including adolescents and older adults
Digital Health Literacy Instrument (DHLI)[4][15]	Information searching, evaluating reliability, determining relevance, adding self- generated content, protecting privacy.	21	4-point Likert	General Population
mDiHERS[5]	Digital health readiness, encompassing literacy and equity for mobile-centered services.	36	5-point Likert	Patients with chronic conditions
Digital Health Readiness Questionnaire (DHRQ)[2]	Digital usage, skills, literacy, health literacy, and learnability.	21	5-point Likert	Patients in a clinical setting
HLS19-DIGI[15] [16]	Perceived difficulty to find, understand, appraise, and apply digitally	8	4-point Likert	General adult populations



available health information.

## **Experimental Protocols**

Protocol: Content Validity Assessment of a Refined Survey Instrument

Objective: To assess the clarity, coherence, and relevance of a refined survey instrument for measuring digital health access.

#### Methodology:

- Expert Panel Recruitment: Recruit a panel of 5-10 experts in digital health, survey methodology, and the target population.
- Instrument and Evaluation Form Distribution: Provide each expert with the refined survey instrument and a content validity evaluation form.
- Item-Level Content Validity Index (I-CVI) Calculation: The evaluation form should ask experts to rate the relevance of each item on a 4-point scale (1=not relevant, 2=somewhat relevant, 3=quite relevant, 4=highly relevant). The I-CVI is calculated as the number of experts giving a rating of 3 or 4, divided by the total number of experts. An I-CVI of 0.78 or higher is considered excellent.[4]
- Scale-Level Content Validity Index (S-CVI) Calculation: The S-CVI is the average of the I-CVI values for all items on the scale. An S-CVI of 0.90 or higher indicates excellent content validity.[4][6]
- Qualitative Feedback Collection: Include open-ended questions on the evaluation form for experts to provide feedback on the clarity, wording, and overall structure of the instrument.
- Instrument Revision: Revise the instrument based on the calculated CVIs and the qualitative feedback from the expert panel.

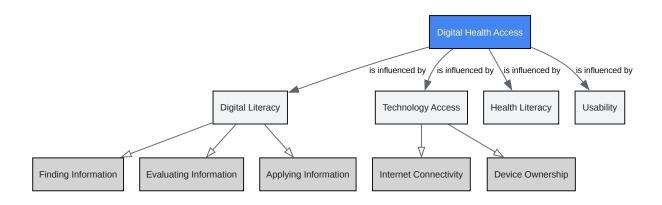
## **Mandatory Visualization**





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Caption: Workflow for refining and validating a survey instrument.



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Caption: Key components influencing digital health access.

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